

What is the chemical structure of Calcipotriol Impurity F?

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Compound of Interest

Compound Name: Impurity F of Calcipotriol

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Unveiling Calcipotriol Impurity F: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of impurities in active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. This technical guide provides an in-depth look at Calcipotriol Impurity F, a known impurity of the synthetic vitamin D analogue, Calcipotriol.

Chemical Identity and Structure

Calcipotriol Impurity F is chemically identified as a bis-silylated derivative of Calcipotriol. The presence of two bulky tert-butyldimethylsilyl (TBDMS) protecting groups on the 1α and 3β hydroxyl groups of the A-ring distinguishes it from the active parent compound. Its formation is typically associated with the synthesis process of Calcipotriol, where silyl ethers are used as protecting groups.

The IUPAC name for Calcipotriol Impurity F is (5Z,7E,22E,24S)-24-cyclopropyl- $1\alpha,3\beta$ -bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol.[1][2][3][4] It is also known by the synonym 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene.[4][5]

Physicochemical Data

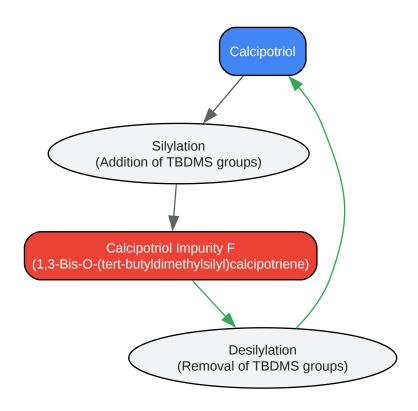
A summary of the key quantitative data for Calcipotriol Impurity F is presented in the table below, facilitating a clear comparison of its molecular properties.



Property	Value	References
CAS Number	112875-61-3	[1][2][4][5][6][7][8][9]
Molecular Formula	C39H68O3Si2	[1][4][6][7][8]
Molecular Weight	641.14 g/mol	[1][6][7]

Structural Relationship

The following diagram illustrates the chemical relationship between Calcipotriol and Calcipotriol Impurity F, highlighting the addition of the tert-butyldimethylsilyl protecting groups.



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Diagram 1: Relationship between Calcipotriol and Impurity F.

Experimental Protocols: Detection and Analysis

The identification and quantification of Calcipotriol Impurity F are crucial for quality control in the manufacturing of Calcipotriol. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose.



LC-MS Method for Separation and Identification

A Liquid Chromatography-Mass Spectrometry (LC-MS) method has been described for the separation of Calcipotriol and its impurities.[6]

- Chromatographic Column: A C18 column (150 x 4.6 mm, 2.7 μm particle size) is used for separation.
- Mobile Phase: A gradient elution is employed with a two-component mobile phase:
 - Component A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)
 - Component B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)
- Column Temperature: The column is maintained at 50°C.
- Injection Volume: A 20 μL injection volume is used.
- Detection: Detection is carried out using a Diode Array Detector (DAD) scanning from 200 to 400 nm, with quantification of Calcipotriol and its related impurities at 264 nm. Mass spectrometry is used for mass confirmation of the separated components.

This method is stability-indicating, meaning it can effectively separate the active ingredient from its degradation products and process-related impurities, ensuring the accurate assessment of product quality and stability.[1]

While specific spectroscopic data such as Nuclear Magnetic Resonance (NMR) for Calcipotriol Impurity F is not readily available in the public domain, its structure can be confirmed through a combination of LC-MS analysis and comparison to a reference standard. The synthesis of Calcipotriol Impurity F is not typically a desired outcome but rather a byproduct to be monitored and controlled during the manufacturing process of Calcipotriol.

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